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Compound of Interest |

Compound Name: 5-(3-lodophenyl)-5-oxovaleric acid
CAS No.: 898790-83-5
Cat. No.: B1325317
. J

Executive Summary

5-(3-lodophenyl)-5-oxovaleric acid (CAS: 898790-83-5), also known as 4-(3-
iodobenzoyl)butyric acid, is a specialized aryl-keto acid scaffold. It serves as a pivotal building
block in two primary high-value research sectors:

e Molecular Imaging: As a stable precursor for radioiodinated fatty acid analogs (e.g., meta-
iodinated variants of IPPA/BMIPP) used in SPECT myocardial metabolic imaging.

o Medicinal Chemistry: As a pharmacophore scaffold for Poly(ADP-ribose) polymerase (PARP)
inhibitors and Histone Deacetylase (HDAC) inhibitors, leveraging the 3-iodobenzoyl moiety
for hydrophobic pocket binding and the carboxylic acid for zinc chelation or solubility.

This guide details the synthetic utility, mechanistic applications, and handling protocols for this
compound.

Chemical Identity & Properties
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Property Specification

IUPAC Name 5-(3-lodophenyl)-5-oxopentanoic acid

] 4-(3-lodobenzoyl)butyric acid; 3-lodo-delta-keto-
Alternative Names

valeric acid
CAS Number 898790-83-5
Molecular Formula C11H11103
Molecular Weight 318.11 g/mol

) meta-Substituted Aryl Ketone with Terminal
Structural Motif

Carboxyl
Solubilit Soluble in DMSO, Methanol, Ethanol; Sparingly
olubili
Y soluble in water
Ka (Predicted) ~4.6 (Carboxylic acid), ~-6.0 (Ketone
pKa (Predicte

protonation)

Core Synthetic Applications
Synthesis via Friedel-Crafts Acylation

The primary route to 5-(3-lodophenyl)-5-oxovaleric acid involves the regioselective acylation
of iodobenzene. While para-substitution is electronically favored, the meta-isomer is often
isolated via specific catalytic conditions or purified from a mixture to ensure metabolic stability
in downstream applications.

Reaction Scheme: lodobenzene + Glutaric Anhydride — [AICI3] - 5-(4-lodophenyl)-5-
oxovaleric acid (Major) + 5-(3-lodophenyl)-5-oxovaleric acid (Minor/Target)

Note: For high-purity meta-isomer synthesis, organometallic coupling (e.g., 3-iodobenzoyl
chloride + organozinc reagent) is preferred to avoid isomer separation issues.

Precursor for Radioiodinated Fatty Acids

The meta-iodophenyl moiety is crucial for radiopharmaceuticals. Unlike para-iodine, which is
susceptible to rapid enzymatic deiodination in the myocardium, the meta-iodine bond is
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sterically and electronically stabilized, ensuring the radioactive signal remains attached to the
metabolic tracer.

Workflow:

o Wolff-Kishner Reduction: The ketone at C5 is reduced to a methylene group to form 5-(3-
iodophenyl)pentanoic acid.

e Chain Elongation: This C5 unit is extended (via Grignard or Wittig reactions) to form long-
chain fatty acid analogs like 15-(3-iodophenyl)pentadecanoic acid (IPPA).

+ Radioisotope Exchange: The non-radioactive iodine-127 is replaced with lodine-123
(SPECT) or lodine-124 (PET) via copper-catalyzed nucleophilic exchange.
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Figure 1: Synthetic pathway transforming the keto-acid scaffold into a myocardial imaging
agent.

Biological Applications & Mechanisms[3]
Metabolic Trapping (Myocardial Imaging)

Research utilizes this scaffold to study Beta-Oxidation defects.
e Mechanism: Long-chain analogs (C15) derived from this compound enter the mitochondria.

e The "3-lodo" Effect: The bulky iodine atom at the meta position inhibits the final stages of
beta-oxidation, causing the metabolite to become "trapped" in the cardiomyocyte.

» Diagnostic Value: The retention of radioactivity correlates with viable myocardium; loss of
retention indicates metabolic shutdown (ischemia).

PARP & Enzyme Inhibition

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1325317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1325317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The 3-iodobenzoyl fragment is a privileged pharmacophore in inhibitor design.

¢ PARP Inhibition: The aryl amide/ketone mimics the nicotinamide moiety of NAD+, binding to
the catalytic site of Poly(ADP-ribose) polymerase. The 3-iodo group fills a specific
hydrophobic pocket (the "adenine ribose" binding site), enhancing potency.

e HDAC Inhibition: The terminal carboxylic acid (or its hydroxamic acid derivative) acts as a
Zinc Binding Group (ZBG), chelating the active site Zn2* ion of Histone Deacetylases, while
the linker (oxovaleric chain) spans the channel.

Experimental Protocols
Protocol A: Synthesis of 5-(3-lodophenyl)pentanoic Acid
(Reduction)

Use this protocol to convert the keto-acid precursor into the saturated fatty acid analog.

Reagents:

5-(3-lodophenyl)-5-oxovaleric acid (1.0 eq)

Hydrazine hydrate (5.0 eq)

Potassium hydroxide (KOH) (4.0 eq)

Diethylene glycol (Solvent)
Procedure:

 Dissolution: Dissolve 1.0 g of 5-(3-lodophenyl)-5-oxovaleric acid in 10 mL of diethylene
glycol in a round-bottom flask.

» Hydrazone Formation: Add hydrazine hydrate (5 eq) and reflux at 120°C for 2 hours.

o Water Removal: Distill off water and excess hydrazine until the internal temperature rises to
~190°C.

¢ Reduction: Add KOH pellets (4 eq) carefully. Reflux at 200°C for 4-6 hours.
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e Workup: Cool to room temperature, dilute with water (50 mL), and acidify with 6M HCI to pH
2.

» Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na2SOa4 and
concentrate.

 Purification: Recrystallize from Hexane/EtOAc to obtain the reduced acid.
Validation:

» 1H NMR: Disappearance of the ketone alpha-protons (~3.0 ppm triplet) and appearance of
alkyl multiplets.

e MS: Molecular ion shift from 318 (M+) to 304 (M+ for reduced form).

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this protocol to functionalize the 3-iodo position for library generation.

Reagents:

5-(3-lodophenyl)-5-oxovaleric acid (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Pd(PPhs)a (5 mol%)

NazCOs (2M aqueous solution)

DME (Dimethoxyethane)

Procedure:

e Degas DME and Naz=COs solution with nitrogen for 15 minutes.
o Combine substrate, boronic acid, and catalyst in a sealed tube.

e Heat at 85°C for 12 hours under inert atmosphere.
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Acidify workup to retain the carboxylic acid functionality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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